JNJ-56022486 is a compound under investigation for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. It belongs to a class of drugs known as allosteric modulators, which interact with receptors in a manner distinct from traditional agonists or antagonists. This compound has gained attention due to its favorable pharmacological properties and its role in modulating ionotropic glutamate receptors, specifically the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor.
JNJ-56022486 is classified as a positive allosteric modulator of ionotropic glutamate receptors, particularly the AMPA subtype. It is structurally distinct yet pharmacologically similar to another compound, JNJ-55511118. Both compounds are being studied for their effects on synaptic transmission and potential therapeutic benefits in conditions such as epilepsy and cognitive decline associated with various neurological disorders .
The synthesis of JNJ-56022486 involves several steps that include the preparation of labeling precursors for radiolabeling studies. The technical details of its synthesis have been documented in preclinical evaluations, which include methods such as solid-phase synthesis and high-performance liquid chromatography for purification. The specific synthetic route has not been publicly detailed in available literature, but it typically involves the modification of precursor compounds to achieve the desired pharmacophore structure .
The chemical reactions involving JNJ-56022486 primarily focus on its interactions with ionotropic glutamate receptors. As an allosteric modulator, it does not undergo traditional chemical reactions like those seen with agonists or antagonists. Instead, it alters the receptor's conformation to enhance the effect of endogenous neurotransmitters such as glutamate. This modulation can lead to increased synaptic transmission without eliciting the full effects of receptor activation .
The mechanism of action for JNJ-56022486 involves binding to allosteric sites on ionotropic glutamate receptors. This binding induces conformational changes that enhance the receptor's response to glutamate, thereby increasing excitatory neurotransmission. Studies have shown that JNJ-56022486 can improve synaptic transmission in specific neuronal populations while minimizing adverse effects typically associated with direct receptor agonists. Its ability to selectively enhance receptor function makes it a promising candidate for treating conditions like epilepsy without significant cognitive decline .
While specific physical and chemical properties of JNJ-56022486 are not extensively documented in the available literature, compounds within this class generally exhibit characteristics such as moderate lipophilicity and good bioavailability. These properties are critical for ensuring effective delivery and action within the central nervous system. Further studies are likely needed to characterize these properties fully, including solubility, stability, and permeability profiles.
JNJ-56022486 is primarily being investigated for its potential applications in treating central nervous system disorders, particularly epilepsy. Its role as a positive allosteric modulator allows it to enhance synaptic transmission selectively, making it a candidate for therapeutic strategies aimed at improving cognitive function and reducing seizure activity without the side effects commonly associated with traditional treatments . Additionally, ongoing research may explore its utility in other neurological conditions where modulation of glutamatergic signaling could be beneficial.
JNJ-56022486 is defined by the molecular formula C₁₅H₁₀ClN₃O and a molecular weight of 283.71 g/mol. Its structure features a chloro-substituted phenyl ring linked to a 1,3-dihydrobenzimidazol-2-one core via an acetonitrile group. This arrangement creates a planar, aromatic-rich system critical for target engagement [1] [6]. The IUPAC name is 2-(3-chloro-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)phenyl)acetonitrile, reflecting its benzimidazolone pharmacophore [6].
JNJ-56022486 exhibits poor aqueous solubility but is readily soluble in DMSO, making it suitable for in vitro assays. Under laboratory storage, it remains stable when kept desiccated at 0°C (short-term) or -20°C (long-term). The compound’s stability is attributed to the electron-deficient benzimidazolone core, which resists oxidative degradation. However, solutions in DMSO are hygroscopic and require anhydrous conditions for prolonged use [3] [6].
Table 1: Physicochemical Profile of JNJ-56022486
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀ClN₃O |
Molecular Weight | 283.71 g/mol |
Solubility | Soluble in DMSO; insoluble in H₂O |
Short-Term Storage | 0°C (desiccated) |
Long-Term Storage | -20°C (desiccated) |
SMILES Notation | N#CCC1=CC=CC(Cl)=C1C2=CC=C(C(N3)=C2)NC3=O |
The synthesis of JNJ-56022486 employs a palladium-catalyzed Suzuki-Miyaura cross-coupling as the pivotal step. This couples (4-amino-3-nitrophenyl)boronic acid (4) with 2-(3-chloro-2-iodophenyl)acetonitrile (2), yielding a biaryl intermediate (5). Subsequent iron-mediated reduction of the nitro group generates a diamine precursor, which undergoes cyclization with 1,1'-carbonyldiimidazole (CDI) to form the benzimidazolone ring. This route achieves an overall yield of ~60% after optimization, with HPLC purity >98% [3].
The carbon-11 (¹¹C) isotopologue of JNJ-56022486 is synthesized using [¹¹C]COCl₂ (phosgene gas). The diamine precursor (5) reacts with [¹¹C]COCl₂ in anhydrous DMSO, followed by thermal cyclization. This method achieves high radiochemical yields (13–31%) and molar activities of 35–196 GBq/µmol, suitable for in vivo imaging. Autoradiography in rats confirms heterogeneous brain uptake, with the highest binding in the hippocampus—consistent with TARP-γ8 expression [3].
Table 2: Synthetic and Radiolabeling Methods
Process | Key Steps | Yield/Purity |
---|---|---|
Chemical Synthesis | Suzuki coupling → Fe reduction → CDI cyclization | >98% purity (HPLC) |
¹¹C-Radiolabeling | Reaction of diamine precursor with [¹¹C]COCl₂ | 13–31% RCY; 35–196 GBq/µmol |
Pharmacology and Mechanism of Action
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0